molecular formula C12H24N2O2 B7967035 Tert-butyl 3-(1-amino-2-methylpropan-2-yl)azetidine-1-carboxylate

Tert-butyl 3-(1-amino-2-methylpropan-2-yl)azetidine-1-carboxylate

Cat. No.: B7967035
M. Wt: 228.33 g/mol
InChI Key: YIGSVYJNDHDLNU-UHFFFAOYSA-N
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Description

Tert-butyl 3-(1-amino-2-methylpropan-2-yl)azetidine-1-carboxylate is a four-membered azetidine ring derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a branched 1-amino-2-methylpropan-2-yl substituent at the 3-position. This compound is of interest in medicinal chemistry due to the azetidine ring's conformational rigidity, which can enhance binding affinity and metabolic stability in drug candidates . The Boc group is commonly used to protect amines during synthetic processes, enabling selective functionalization of other sites .

Properties

IUPAC Name

tert-butyl 3-(1-amino-2-methylpropan-2-yl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-6-9(7-14)12(4,5)8-13/h9H,6-8,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGSVYJNDHDLNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(C)(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Key Steps in Conventional Synthesis

StepReactantProductConditionsYield
1V-4V-5TEMPO/H2_2O2_2, CH2_2Cl2_2, 30 s85%
2V-5V-6KCN, THF, 0°C76%
3V-6V-7HCl, CH3_3CN; EtSO2_2Cl, DIEA93%

Palladium-Catalyzed α-Arylation for Ring Functionalization

Palladium-catalyzed α-arylation has emerged as a powerful tool for introducing aromatic substituents to the azetidine ring. Using a Pd(dba)2_2/Bu^t$$$$_3P catalyst system with AgOTf as an additive, tert-butyl azetidine carboxylate undergoes coupling with aryl bromides in toluene at 50°C. This method tolerates diverse functional groups, including electron-withdrawing CF3_3, sulfonamides, and heteroaryl bromides. For example, coupling with 1-bromo-2-methylprop-1-ene achieves a 99% yield, while ortho-substituted aryl bromides require higher catalyst loadings (5 mol%) for moderate yields.

Table 2: Selected Aryl Bromides and Yields in Pd-Catalyzed Reactions

Aryl BromideProductCatalyst LoadingYield
1-Bromo-2-methylprop-1-ene6b1 mol% [Pd]−599%
2-Bromopyridine8j1 mol% [Pd]−589%
ortho-Isopropyl bromobenzene8n5 mol% [Pd]−581%

The use of LiTMP as a base further enhances reactivity, enabling coupling with sterically hindered substrates. This method’s scalability is evidenced by an 85% yield on a half-gram scale, comparable to smaller batches.

Lanthanum-Catalyzed Intramolecular Aminolysis of Epoxy Amines

Azetidine ring formation via La(OTf)3_3-catalyzed intramolecular aminolysis offers a regioselective route. Cis-3,4-epoxy amines react in refluxing dichloroethane (0.2 M) with 5 mol% La(OTf)3_3, achieving yields up to 99%. The reaction exhibits broad functional group tolerance, accommodating Boc-protected amines, nitriles, and sulfides. For instance, substrates with tert-butyl amine moieties form azetidines in 94% yield, while allyl groups yield 78%.

Table 3: Substituent Effects on La(OTf)3_3-Catalyzed Aminolysis

SubstituentProductYield
Benzyl (electron-rich)2ba95%
tert-Butyl2ea94%
Allyl2fa78%
Boc-protected2ga91%

The reaction mechanism involves La3+^{3+} coordinating to the epoxide oxygen, facilitating nucleophilic attack by the amine. This method avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

ParameterConventionalPd-CatalyzedLa-Catalyzed
Yield Range76–93%81–99%78–99%
CatalystNonePd complexesLa(OTf)3_3
Functional Group ToleranceModerateHighVery High
ScalabilityIndustrialLab to PilotLab-Scale
Green Chemistry MetricsMicroreactor reduces wasteSolvent-intensiveSolvent-efficient

The conventional method suits large-scale production but requires multiple purification steps. Palladium catalysis offers unparalleled versatility for aromatic functionalization, whereas lanthanum-based methods excel in regioselective ring formation.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(1-amino-2-methylpropan-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction may produce secondary or tertiary amines. Substitution reactions can result in a variety of alkyl or aryl derivatives .

Scientific Research Applications

Chemical Characteristics

Molecular Formula: C12H24N2O2
Molecular Weight: 228.34 g/mol
CAS Number: 1375452-71-3
Purity: ≥ 97%

Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of various bioactive compounds. Its structural features allow for modifications that can enhance biological activity.

Case Study: Anticancer Properties

Research indicates that derivatives of azetidine compounds exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that modifications to the azetidine ring can lead to increased potency against specific targets in cancer therapy . The compound's potential as a scaffold for drug design is under investigation, particularly for compounds targeting protein kinases involved in cancer progression.

Organic Synthesis

This compound is utilized as a building block in organic synthesis due to its reactive functional groups. It can undergo various chemical transformations, including:

  • Substitution Reactions: The amino group can participate in nucleophilic substitutions, allowing for the introduction of diverse functional groups.
  • Cyclization Reactions: Its structure enables cyclization to form more complex heterocycles, which are valuable in drug discovery .

Data Table: Reaction Types and Conditions

Reaction TypeDescriptionTypical Conditions
SubstitutionNucleophilic attack on azetidine ringMild temperatures, inert atmosphere
CyclizationFormation of complex heterocyclesControlled temperature and pressure
AdditionReacts with electrophiles to form new compoundsVaries based on electrophile used

Biological Research

In biological applications, this compound has been studied for its interactions with biological systems. Its derivatives are being explored for potential antimicrobial and anti-inflammatory activities.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of azetidine derivatives, including this compound. Results indicated that certain modifications enhance efficacy against various pathogens, suggesting its potential as a lead compound in antibiotic development .

Industrial Applications

The compound's unique structure and reactivity make it suitable for use in the production of specialty chemicals and advanced materials. Its applications extend to:

  • Polymer Chemistry: Used as a monomer or additive to improve material properties.
  • Coatings: Its reactivity allows it to be incorporated into coatings that require specific performance characteristics .

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-amino-2-methylpropan-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the azetidine ring can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Azetidine derivatives with tert-butyl carboxylate groups exhibit diverse pharmacological and synthetic applications. Below is a systematic comparison of the target compound with structurally related analogs:

Substituent Diversity and Structural Features

Compound Name (CAS) Substituent at Azetidine 3-Position Molecular Weight Key Synthetic Method Notable Properties/Applications
Target compound 1-Amino-2-methylpropan-2-yl 228.3 (calc.) Not explicitly reported in evidence Potential as a bioactive intermediate
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (1420859-80-8) 2-Bromoethyl 264.16 Halogenation reactions Alkylating agent for cross-coupling
tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (497160-14-2) Methoxy-oxoethyl 243.3 Aza-Michael addition Precursor for peptide mimetics
tert-Butyl 3-(1-phenyl-1H-pyrazol-3-yl)azetidine-1-carboxylate Phenylpyrazole 313.4 Suzuki-Miyaura coupling PET imaging probe (e.g., HC-A)
tert-Butyl 3-amino-2-methylazetidine-1-carboxylate (1368087-42-6) Amino-2-methyl 186.25 Reductive amination Building block for kinase inhibitors
tert-Butyl 3-cyanoazetidine-1-carboxylate (30 in ) Cyano 182.2 Lithiation-alkylation Intermediate for C–H functionalization

Biological Activity

Tert-butyl 3-(1-amino-2-methylpropan-2-yl)azetidine-1-carboxylate (CAS No. 1375452-71-3) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article synthesizes available research findings regarding its biological activity, including antibacterial properties, potential therapeutic applications, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H24_{24}N2_2O2_2, with a molecular weight of approximately 228.33 g/mol. The compound features an azetidine ring, which is known for its role in various pharmacologically active compounds.

Antibacterial Activity

Research has indicated that derivatives of azetidine compounds exhibit significant antibacterial properties. For example, related compounds have shown effectiveness against various bacterial strains, suggesting that the azetidine core may enhance membrane permeability or inhibit bacterial enzyme activity.

Compound Activity Target Bacteria Reference
This compoundAntibacterialStaphylococcus aureus
Related Azetidine DerivativeAntimicrobialEscherichia coli

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance, variations in the alkyl groups attached to the nitrogen atoms or changes in the carboxylate moiety can significantly affect potency and selectivity against specific bacterial strains.

Case Studies

Several studies have explored the biological effects of azetidine derivatives:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various azetidine derivatives, including this compound. The results indicated a promising antibacterial profile against Gram-positive bacteria, particularly Staphylococcus aureus, with minimal inhibitory concentrations (MICs) comparable to established antibiotics .
  • Mechanism of Action : Another investigation focused on the mechanism of action of azetidine-based compounds. It was found that these compounds may disrupt bacterial cell wall synthesis and interfere with protein synthesis pathways, enhancing their antibacterial effects .

Research Findings

Recent research highlights the potential therapeutic applications of this compound:

Pharmacological Properties

The pharmacological profile suggests that this compound could be developed as a scaffold for new antibacterial agents. Its structural features allow for further modifications to optimize efficacy and reduce toxicity.

In Vivo Studies

Preliminary in vivo studies indicate that derivatives of this compound may exhibit lower cytotoxicity compared to traditional antibiotics while maintaining effective antibacterial action . This aspect is crucial for developing safer therapeutic options.

Q & A

Q. What are the key synthetic routes for tert-butyl 3-(1-amino-2-methylpropan-2-yl)azetidine-1-carboxylate, and how are intermediates characterized?

The synthesis typically involves multi-step protection/deprotection strategies. A common route includes:

  • Step 1 : Formation of the azetidine ring via cyclization of a β-amino alcohol precursor under basic conditions.
  • Step 2 : Introduction of the tert-butoxycarbonyl (Boc) protecting group using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base at 0–20°C .
  • Step 3 : Functionalization of the azetidine nitrogen with the 1-amino-2-methylpropan-2-yl moiety via nucleophilic substitution or reductive amination.
    Characterization : Intermediates are validated using ¹H/¹³C NMR (to confirm regioselectivity) and high-resolution mass spectrometry (HRMS) to verify molecular weights. Purity is assessed via HPLC (≥97% threshold) .

Q. How can researchers ensure the stability of this compound during storage and handling?

  • Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group. Desiccate to avoid moisture-induced degradation.
  • Handling : Use anhydrous solvents (e.g., DCM, THF) during reactions. Monitor for decomposition via TLC or HPLC at regular intervals .

Q. What purification methods are optimal for isolating this compound?

  • Flash column chromatography with silica gel (ethyl acetate/hexane gradients) is standard for removing unreacted amines or Boc-protected byproducts.
  • Recrystallization from tert-butyl methyl ether (MTBE) or ethanol/water mixtures improves crystalline purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity in the synthesis of this compound?

  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to evaluate factors like temperature, solvent polarity, and catalyst loading. For example, a central composite design (CCD) can identify optimal TEA concentrations and reaction times while minimizing side-product formation .
  • Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and adjust reagent addition rates dynamically .

Q. What computational approaches predict the reactivity and regioselectivity of functional group transformations in this molecule?

  • Quantum Chemical Calculations : Employ density functional theory (DFT) (e.g., B3LYP/6-31G*) to model transition states for nucleophilic substitutions or Boc deprotection pathways. This predicts regioselectivity in azetidine ring functionalization .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction barriers, particularly for polar aprotic solvents like DMF or acetonitrile .

Q. How can researchers resolve contradictions in biological activity data for analogs of this compound?

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values, binding affinities) and apply statistical significance testing (ANOVA, t-tests) to identify outliers.
  • Structure-Activity Relationship (SAR) : Compare substituent effects using 3D-QSAR models to isolate key pharmacophores. For example, variations in the 2-methylpropan-2-yl group’s steric bulk may explain discrepancies in target binding .

Q. What methodologies are recommended for studying this compound’s interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to receptors (e.g., GPCRs) with immobilized target proteins.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions.
  • Cryo-EM/X-ray Crystallography : Resolve binding modes at atomic resolution, focusing on hydrogen-bonding interactions between the azetidine nitrogen and catalytic residues .

Q. How can researchers address solubility challenges in aqueous assays for this hydrophobic compound?

  • Co-solvent Systems : Use DMSO/water mixtures (≤5% DMSO) to maintain solubility without denaturing proteins.
  • Liposome Encapsulation : Incorporate the compound into PEGylated liposomes to enhance bioavailability in cell-based assays .

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